molecular formula C13H10F2O B13519154 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one

2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one

Cat. No.: B13519154
M. Wt: 220.21 g/mol
InChI Key: RDWIJUNMHCZQCE-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one: is an organic compound with the molecular formula C13H10F2O and a molecular weight of 220.22 g/mol This compound is characterized by the presence of two fluorine atoms and a naphthalene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one typically involves the reaction of 4-methylnaphthalene with a fluorinating agent. One common method is the reaction of 4-methylnaphthalene with difluoromethyl ketone under specific conditions to introduce the difluoro group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is used as a building block in organic synthesis.

Biology and Medicine: This compound may be used in the development of pharmaceuticals, particularly in the design of drugs that require specific fluorinated motifs for enhanced activity or stability.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets. The presence of the difluoro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The naphthalene ring provides a hydrophobic moiety that can interact with hydrophobic pockets in proteins, potentially affecting their function.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is unique due to the specific position of the methyl group on the naphthalene ring. This structural difference can lead to variations in reactivity, binding affinity, and overall chemical behavior. The presence of the difluoro group also imparts distinct properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2,2-difluoro-1-(4-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H10F2O/c1-8-6-7-11(12(16)13(14)15)10-5-3-2-4-9(8)10/h2-7,13H,1H3

InChI Key

RDWIJUNMHCZQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)F

Origin of Product

United States

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